4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

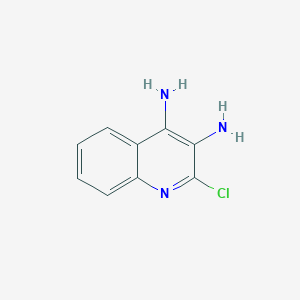

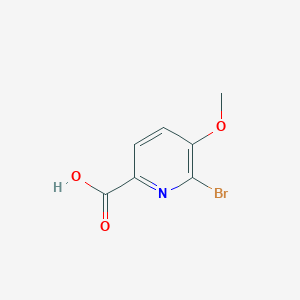

“4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-” is a chemical compound that belongs to the class of organic compounds known as thienopyrimidines . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .

Synthesis Analysis

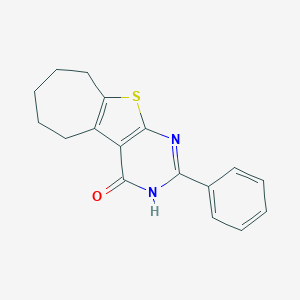

Various functionalized derivatives of this compound were synthesized via the reaction of hydrazonoyl halides with either 1,2,3,5,6,7,8,9-octahydro-2-thioxo-4H-cyclohepta-[4,5]thieno[2,3-d]pyrimidin-4-one or its methylthio derivative . The mechanism and the regioselectivity of the studied reactions were investigated and discussed .Molecular Structure Analysis

The molecular structure of “4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-” is complex due to the presence of multiple fused rings. The compound contains a thiophene ring fused to a pyrimidine ring, forming a cyclohepta-thieno-pyrimidinone structure .Chemical Reactions Analysis

The chemical reactions involving “4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-” primarily involve its reaction with hydrazonoyl halides . The reactions lead to the formation of various functionalized derivatives .科学的研究の応用

Synthesis and Antimicrobial Activity

Synthesis, Characterization, and Antimicrobial Activity of Substituted Tricyclic Compounds : A study explored the synthesis and biological activity of new substituted tricyclic compounds, showing significant antibacterial and antifungal activities. This research contributes to understanding how modifications to the chemical structure can enhance antimicrobial efficacy (Mittal, Sarode, & Vidyasagar, 2011).

Green Synthesis Approaches

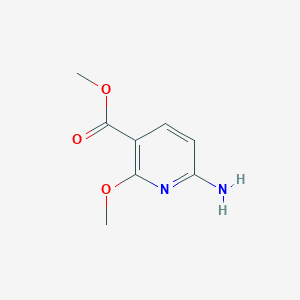

One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones : This paper reports a greener approach to synthesizing pharmacologically significant thieno[2,3-d]pyrimidin-4(3H)-ones using a catalytic four-component reaction. The methodology is noted for its step economy and ease of purification, indicating an environmentally friendly alternative to traditional synthesis methods (Shi et al., 2018).

Biological Activities and Mechanisms

Synthesis and Biological Activity of New Functionalised Cyclohepta[4,5]-thieno[2,3-d][1,2,4] Triazolo[4,3-a]pyrimidin-5-ones : The synthesis of various functionalized derivatives and their biological activities were investigated. These compounds' mechanisms and regioselectivity were studied, offering insights into their potential therapeutic applications (Shawali et al., 2006).

Antitumor and Anticancer Properties

Synthesis and Antitumor Activity of Benzo[6″,7″]cyclohepta[1″,2″4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones

: A study focused on the synthesis of novel compounds and their potent antitumor activity against liver and breast cancer cell lines, highlighting the compound's relevance in developing new anticancer drugs (Edrees & Farghaly, 2017).

特性

IUPAC Name |

5-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-16-14-12-9-5-2-6-10-13(12)21-17(14)19-15(18-16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHXDARXJGVERJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236613 |

Source

|

| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

CAS RN |

87752-94-1 |

Source

|

| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087752941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)

![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)